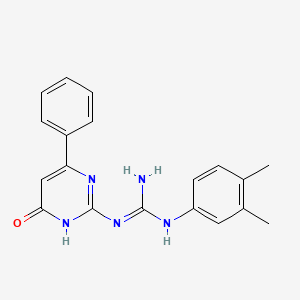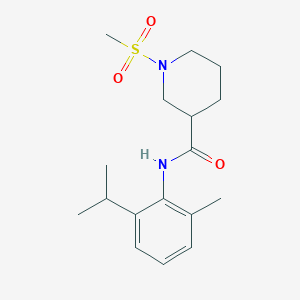
N-(3,4-dimethylphenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine, commonly known as DMPPG, is a compound that has caught the attention of the scientific community due to its potential applications in various fields. DMPPG is a guanidine derivative that is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mecanismo De Acción
The exact mechanism of action of DMPPG is not fully understood, but it is believed to act on the GABAergic system by enhancing GABAergic neurotransmission. DMPPG has been shown to increase GABA levels in the brain, which leads to its anticonvulsant and anxiolytic effects. DMPPG has also been shown to modulate the activity of voltage-gated sodium channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
DMPPG has been shown to have various biochemical and physiological effects, including increasing GABA levels in the brain, modulating the activity of voltage-gated sodium channels, and reducing glutamate levels. DMPPG has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPPG has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, DMPPG also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for DMPPG research, including further studies on its mechanism of action, its potential use as a diagnostic tool for various diseases, and its potential applications in drug development. DMPPG may also have potential applications in the treatment of epilepsy, anxiety disorders, and chronic pain. Further studies are needed to fully understand the potential of DMPPG in these areas.
Conclusion:
DMPPG is a compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its synthesis method has been optimized to produce high yields of DMPPG with high purity. DMPPG has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models, and it may have potential applications in the treatment of various diseases. Further studies are needed to fully understand the potential of DMPPG in these areas.
Métodos De Síntesis
DMPPG is synthesized using a specific method that involves the reaction of 3,4-dimethylphenyl isocyanate with 6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinecarboxylic acid. The resulting product is then treated with guanidine hydrochloride to obtain DMPPG. This method has been optimized to produce high yields of DMPPG with high purity.
Aplicaciones Científicas De Investigación
DMPPG has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. DMPPG has also been studied for its potential use as a diagnostic tool for various diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-12-8-9-15(10-13(12)2)21-18(20)24-19-22-16(11-17(25)23-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H4,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXAVQFEXBWHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C3=CC=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C3=CC=CC=C3)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(benzyloxy)benzylidene]-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061059.png)
![3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B6061062.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6061067.png)
![5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide](/img/structure/B6061075.png)
![1-(4-bromophenyl)-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6061076.png)
![1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B6061077.png)
![{4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate](/img/structure/B6061083.png)
![7-(cyclopropylmethyl)-2-(2-quinolinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061087.png)
![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B6061088.png)
![1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine](/img/structure/B6061097.png)
![1-(4-fluorobenzyl)-N-[1-methyl-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6061099.png)
![ethyl 4-[(1-isopropyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6061102.png)

![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-furyl(phenyl)methyl]propanamide](/img/structure/B6061121.png)